4-(2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
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Overview
Description
“4-(2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide” is a chemical compound with the molecular formula C16H14N6O3S3. It is a thiophene-based analog, which are known to be biologically active compounds .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a ureido group, a thiadiazol group, and a benzamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available resources, thiophene derivatives are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 434.51. Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis : Research has led to the development of new compounds incorporating thiophene, thiadiazole, and benzamide moieties. These compounds are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, novel derivatives have been prepared to evaluate their anticancer activity, with some showing marked activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines (Karakuş et al., 2018).
Characterization and Antimicrobial Evaluation : The synthesized compounds are characterized using various techniques like IR, NMR, MS, and elemental analysis, to confirm their structures. Some of these compounds have undergone antimicrobial evaluation, showing promising activity against bacterial and fungal species. This indicates a potential for the development of new antimicrobial agents (Talupur et al., 2021).
Biological Activities
Anticancer Activity : A focus on anticancer research has led to the synthesis of compounds with various heterocyclic rings, aiming to find new treatments. Compounds synthesized with the thiadiazole scaffold have shown potential antitumor activity against a panel of human tumor cell lines, indicating their promise as anticancer agents (Yurttaş et al., 2015).
Antimicrobial and Antiviral Activities : Some compounds exhibit significant antimicrobial and antiviral activities, particularly against tobacco mosaic virus (TMV), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs). These findings suggest the potential for these compounds to serve as leads in the development of new antimicrobial and antiviral agents (Tang et al., 2019).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry.
Mechanism of Action
Mode of Action
The thiophene ring in other compounds is known to interact with various biological targets through non-covalent interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene-containing compounds have been found to interact with a variety of biochemical pathways depending on their specific targets .
Result of Action
Thiophene-containing compounds have been found to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Properties
IUPAC Name |
4-[[2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S3/c17-13(24)9-3-5-10(6-4-9)18-11(23)8-27-16-22-21-15(28-16)20-14(25)19-12-2-1-7-26-12/h1-7H,8H2,(H2,17,24)(H,18,23)(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQILNWJYIDSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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